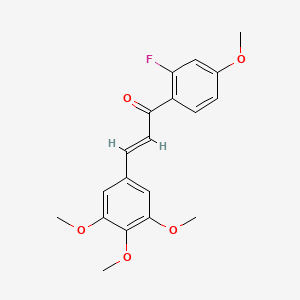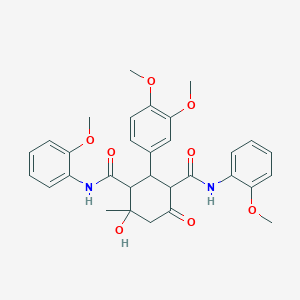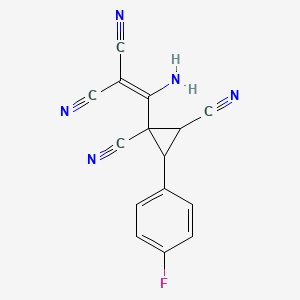![molecular formula C17H18N2OS B11471590 N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N'-methylthiourea](/img/structure/B11471590.png)
N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N’-methylthiourea is a synthetic organic compound that belongs to the class of thioureas It features a dibenzofuran moiety, which is a fused heterocyclic structure consisting of two benzene rings and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N’-methylthiourea typically involves the reaction of 2-dibenzo[b,d]furan-2-yl-1-methylethylamine with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The dibenzofuran moiety can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the thiourea moiety.
Thiourea: Contains the thiourea functional group but lacks the dibenzofuran moiety.
N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)amine: Similar structure but without the thiourea group.
Uniqueness
N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N’-methylthiourea is unique due to the combination of the dibenzofuran and thiourea moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1-dibenzofuran-2-ylpropan-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C17H18N2OS/c1-11(19-17(21)18-2)9-12-7-8-16-14(10-12)13-5-3-4-6-15(13)20-16/h3-8,10-11H,9H2,1-2H3,(H2,18,19,21) |
InChI Key |
KWDWEEMTGZKUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471518.png)
![1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B11471520.png)
![1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11471530.png)

![2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide](/img/structure/B11471543.png)
![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11471553.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11471557.png)
![5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471564.png)
![1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471573.png)
![5-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11471581.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11471586.png)
![7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471587.png)
